molecular formula C14H6F6N2 B1442230 4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile CAS No. 1219454-29-1

4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile

Cat. No. B1442230
CAS RN: 1219454-29-1
M. Wt: 316.2 g/mol
InChI Key: RJCJGBJRFPOMSU-UHFFFAOYSA-N
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Description

“4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives often encompass a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds . The two fluoromethyl groups have a strong electron-withdrawing effect, reducing the electron delocalization of the π orbital on the fully conjugated polymer backbone .

Scientific Research Applications

Agrochemical Industry

Synthesis of Active Ingredients: Trifluoromethylpyridines, such as 4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile, are key structural motifs in active agrochemical ingredients . They are used in the synthesis of compounds like 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) , which is a chemical intermediate for several crop-protection products .

Pharmaceutical Development

Drug Synthesis: The trifluoromethyl group-containing compounds have been incorporated into FDA-approved drugs due to their unique pharmacological activities . The presence of the trifluoromethyl group in the pyridine structure enhances the biological activity of pharmaceuticals.

Material Science

Semiconductor Fabrication: Compounds with trifluoromethyl groups are utilized as n-type semiconductors for organic field-effect transistors (OFETs) . They form closely packed structures that are essential for high-performance electronic devices.

Photocatalysis

Catalyst Design: The compound is used in iridium (III) complexes, which are suitable for photocatalytic applications . These complexes are crucial for the development of new photocatalytic processes that can be applied in various chemical reactions.

Organic Electronics

OLED Development: The same iridium (III) complexes are also used in the creation of phosphorescent organic light-emitting diodes (OLEDs) . This application is significant in the advancement of display and lighting technologies.

Fluorine Chemistry

Synthesis of Fluorinated Compounds: The unique physicochemical properties of fluorine atoms in trifluoromethylpyridines make them important intermediates in the synthesis of various fluorinated organic chemicals . These compounds are pivotal in the ongoing research and development in the field of organofluorine chemistry.

properties

IUPAC Name

4-[2,4-bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F6N2/c15-13(16,17)9-1-2-11(12(6-9)14(18,19)20)8-3-4-22-10(5-8)7-21/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCJGBJRFPOMSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C2=CC(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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